Conhydrine

Description

Structure

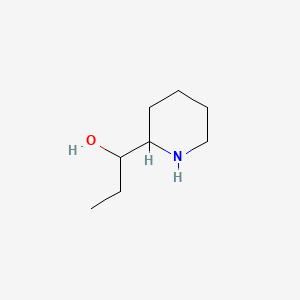

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-piperidin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCAAURNBULZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871697 | |

| Record name | 1-(Piperidin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63401-12-7, 495-20-5 | |

| Record name | NSC172229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Piperidin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Conhydrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(piperidin-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Chemotaxonomic Significance of Conhydrine

Distribution within Plant Genera (e.g., Conium, Sarracenia, Aloe)

Conhydrine is a known constituent of several plant genera, most notably Conium, Sarracenia, and Aloe. It is found in small quantities in poison hemlock (Conium maculatum), where it was first isolated wikipedia.orgwikisource.orggla.ac.uknatureserve.org. Beyond Conium, piperidine (B6355638) alkaloids, including coniine, γ-coniceine, and this compound, have been reported in various Aloe species, such as Aloe descoingsii, Aloe gariepensis, Aloe globuligemma, Aloe krapholiana, and Aloe ortholopha nih.govsemanticscholar.orgscholars.direct. These alkaloids are also known from pitcher plants (Sarracenia spp.), which are phylogenetically distant dicotyledonous plants from Conium maculatum semanticscholar.orgscholars.direct.

The distribution of this compound and related piperidine alkaloids across these genera is summarized in the table below:

| Plant Genus | This compound Presence | Co-occurring Piperidine Alkaloids | References |

| Conium | Yes | Coniine, γ-Coniceine, Pseudothis compound (B1209237), N-Methylconiine | wikipedia.orgwikisource.orggla.ac.uknatureserve.orgserbiosoc.org.rsbugwood.org |

| Sarracenia | Yes (as part of piperidine alkaloids) | Coniine, γ-Coniceine | semanticscholar.orgscholars.directnih.govresearchgate.net |

| Aloe | Yes | Coniine, γ-Coniceine, Pseudothis compound, N-Methylconiine | nih.govsemanticscholar.orgscholars.direct |

Variations in this compound Content Across Plant Tissues and Developmental Stages

While these figures represent the total alkaloid content, this compound is a component of this mixture. It has been observed that alkaloid content in poison hemlock and Aloe globuligemma can be influenced by factors such as population, weather, location, season, plant size, and age scholars.direct. For example, a specific strain of poison hemlock might produce this compound as a major alkaloid under outdoor conditions but pseudothis compound when grown in a greenhouse scholars.direct. The quantity of toxins in the plant varies widely with environmental conditions, location, and stage of growth psu.edu. Rain and temperature have been shown to affect alkaloid concentration, with higher levels of γ-coniceine observed in fruits and flowers during rainy periods psu.edu.

The following table illustrates the general alkaloid content in different tissues of Conium maculatum:

| Plant Tissue | Alkaloid Content Range (approx. %) | Key Alkaloids Present (including this compound) | References |

| Roots | 0% - 0.5% | Coniine, N-methylconiine, this compound, Pseudothis compound, γ-coniceine | serbiosoc.org.rsbugwood.org |

| Shoots | 0.02% - 0.7% | Coniine, N-methylconiine, this compound, Pseudothis compound, γ-coniceine | serbiosoc.org.rsbugwood.org |

| Leaves | 0.3% - 1.5% | Coniine, N-methylconiine, this compound, Pseudothis compound, γ-coniceine | serbiosoc.org.rsbugwood.org |

| Flowers | ~1.0% | Coniine, N-methylconiine, this compound, Pseudothis compound, γ-coniceine | serbiosoc.org.rsbugwood.org |

| Unripe Fruits | 1.6% - 3.0% | Coniine, N-methylconiine, this compound, Pseudothis compound, γ-coniceine | serbiosoc.org.rsbugwood.org |

| Ripe Fruits | 0.2% - 1.0% | Coniine, N-methylconiine, this compound, Pseudothis compound, γ-coniceine | serbiosoc.org.rsbugwood.org |

| Seeds | 0.02% - 0.9% | Coniine, N-methylconiine, this compound, Pseudothis compound, γ-coniceine | serbiosoc.org.rsbugwood.org |

Co-occurrence with Related Hemlock Alkaloids (e.g., Coniine, Pseudothis compound)

This compound does not typically occur in isolation but is found alongside other closely related piperidine alkaloids, particularly within Conium maculatum. The primary hemlock alkaloids that co-occur with this compound include coniine, pseudothis compound, γ-coniceine, and N-methylconiine wikisource.orggla.ac.uknatureserve.orgserbiosoc.org.rsbugwood.org. Coniine and pseudothis compound share the same molecular formula as this compound (C₈H₁₇NO) but differ in their structural arrangement, with pseudothis compound being an isomer of this compound with a hydroxyl group at C-5 wikisource.orgnih.govnih.gov. Pseudothis compound can even be converted into this compound when boiled with ligroin wikisource.org.

In Aloe species, this compound is also found co-occurring with coniine and γ-coniceine semanticscholar.orgscholars.direct. The biosynthesis of these hemlock alkaloids, particularly in poison hemlock, is understood to originate from a polyketide pathway researchgate.netresearchgate.net. This process involves the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA building blocks, catalyzed by polyketide synthase researchgate.netresearchgate.net. Nitrogen is subsequently incorporated from L-alanine through a transamination reaction, leading to a non-enzymatic cyclization that forms γ-coniceine, which is considered the first hemlock alkaloid in this biosynthetic pathway researchgate.netresearchgate.net. The reduction of γ-coniceine to coniine is facilitated by NADPH-dependent γ-coniceine reductase researchgate.netresearchgate.net.

Biosynthetic Pathways of Conhydrine

Polyketide Origin and Precursor Utilization

The biosynthesis of conhydrine, along with other hemlock alkaloids, has been confirmed to have a polyketide origin. The initial carbon backbone formation commences with the condensation of specific building blocks: one molecule of butyryl-CoA and two molecules of malonyl-CoA. These precursors are derived from acetyl-CoA through standard metabolic pathways. This foundational step is catalyzed by a polyketide synthase. nih.govresearchgate.netwikipedia.orgnih.gov Evidence from radiolabeling studies, such as feeding Conium maculatum plants with [1-14C]-acetate, has shown that the activity from labeled acetate (B1210297) is detected in the even-numbered carbons of this compound, supporting its polyketide assembly. nih.gov

Enzymatic Transformations and Key Enzymes

The pathway to this compound involves several well-defined enzymatic transformations, each facilitated by specific enzymes.

Initial Carbon Backbone Formation (e.g., Polyketide Synthase CPKS5)

The initial formation of the carbon backbone is orchestrated by a type III polyketide synthase (PKS) known as Conium polyketide synthase 5 (CPKS5). This enzyme catalyzes the condensation of butyryl-CoA with two malonyl-CoAs to form a triketide product. nih.govnih.govmdpi.com This triketide is then hypothetically reduced by a polyketide reductase (PKR) to yield 5-keto-octanal. nih.gov

Transamination Reactions (e.g., L-alanine:5-keto-octanal aminotransferase)

Following the formation of the keto-aldehyde intermediate, a crucial transamination reaction introduces nitrogen into the molecule. This step is catalyzed by L-alanine:5-keto-octanal aminotransferase (AAT). nih.govwikipedia.orgnih.govmdpi.com This enzyme facilitates the transfer of an amino group from L-alanine to 5-keto-octanal. nih.govwikipedia.orgnih.gov The L-alanine:5-keto-octanal aminotransferase has been isolated from metabolically active leaves and unripe fruits of hemlock. nih.gov The enzyme exhibits unidirectional activity, converting L-alanine and 5-keto-octanal to pyruvate (B1213749) and γ-coniceine. nih.gov Two isozymes of AAT have been characterized: isozyme A, which is mitochondrial, and isozyme B, which is chloroplastic. nih.gov

Table 1: Characteristics of L-alanine:5-keto-octanal aminotransferase Isozymes nih.gov

| Isozyme | Location | Km (5-keto-octanal) | Km (L-alanine) | pH Optimum |

| A | Mitochondrial | 1.6 mM | 27 mM | 7.5–8.5 |

| B | Chloroplastic | 0.14 mM | 55 mM | 8.5 |

Reductive Steps (e.g., NADPH-dependent γ-coniceine reductase)

The final stages of the biosynthetic pathway involve reductive steps. Specifically, the reduction of γ-coniceine to coniine and related alkaloids, including this compound, is facilitated by NADPH-dependent γ-coniceine reductase (CR). nih.govresearchgate.netwikipedia.orgnih.govmdpi.com This enzyme is active in metabolically active leaves and unripe fruits of hemlock. mdpi.com

Intermediate Compounds in the Biosynthetic Cascade

A pivotal intermediate in the biosynthetic cascade of this compound and other hemlock alkaloids is γ-coniceine. After the transamination reaction, a non-enzymatic cyclization occurs, leading to the formation of γ-coniceine, which is considered the first hemlock alkaloid in the pathway. nih.govresearchgate.netwikipedia.orgnih.gov From γ-coniceine, further transformations lead to various related alkaloids. For instance, conhydrinone (B1619923) and pseudothis compound (B1209237) are also derived from γ-coniceine. mdpi.com

Table 2: Key Intermediate and Related Compounds in this compound Biosynthesis

| Compound | Molecular Formula | Role/Relationship to this compound Biosynthesis |

| 5-keto-octanal | C₈H₁₄O₂ | Intermediate formed after polyketide reduction. nih.gov |

| γ-Coniceine | C₈H₁₅N | Key intermediate formed by non-enzymatic cyclization. nih.govresearchgate.netwikipedia.orgnih.gov |

| Conhydrinone | C₈H₁₅NO | Derived from γ-coniceine. mdpi.com |

| Pseudothis compound | C₈H₁₇NO | Derived from γ-coniceine. mdpi.com |

Comparative Biosynthesis Across Phylogenetically Distinct Plant Species

Coniine-type alkaloids, which include this compound, are predominantly associated with Conium maculatum (poison hemlock). However, these alkaloids have also been identified in phylogenetically distinct plant species, such as certain Sarracenia species (pitcher plants) and Aloe species. researchgate.netwikipedia.orgmdpi.comscholars.directnih.gov While the presence of these alkaloids is noted across these diverse genera, the detailed biosynthetic pathway has primarily been elucidated and investigated in Conium maculatum. scholars.direct Research indicates that some Aloe species, such as A. globuligemma and A. viguieri, contain coniine and γ-coniceine, but this compound itself was not detected in all studied Aloe materials. scholars.direct This suggests potential variations or incomplete pathways in these other species, or differences in alkaloid accumulation profiles.

Table 3: Distribution of Coniine-Type Alkaloids in Select Plant Genera researchgate.netwikipedia.orgmdpi.comscholars.directnih.gov

| Plant Genus | Primary Alkaloid(s) Present (including this compound if applicable) | Biosynthesis Investigated |

| Conium | Coniine, this compound, γ-Coniceine, N-methylconiine, Pseudothis compound, Conhydrinone | Yes (Extensively) |

| Sarracenia | Coniine, γ-Coniceine (this compound presence not explicitly detailed in all sources) | Limited |

| Aloe | Coniine, γ-Coniceine (this compound presence varies/not always detected) | Limited |

Total Synthesis and Asymmetric Synthesis Strategies of Conhydrine

Historical Synthetic Approaches to Conhydrine

The first reported synthesis of racemic this compound was achieved by Galinovsky and Mulley in 1948 through the high-pressure hydrogenation of a pyridine (B92270) derivative researchgate.netoup.com. Following this initial breakthrough, the synthesis of this compound remained largely unexplored for approximately 37 years researchgate.net. Early efforts in the total synthesis of this compound often involved less selective methods, leading to racemic mixtures or requiring tedious resolution steps to obtain the desired enantiomers. These historical approaches laid the groundwork for later developments in asymmetric synthesis, highlighting the challenges associated with controlling the stereochemistry of the piperidine (B6355638) ring and its side chain thieme-connect.comunigoa.ac.inresearchgate.net.

Asymmetric Synthesis Methodologies

The existence of this compound in multiple isomeric forms necessitates asymmetric synthetic methodologies to achieve enantioselective access to specific stereoisomers. Asymmetric synthesis strategies for this compound can be broadly categorized into chiral pool based synthesis, chiral auxiliary mediated synthesis, and catalytic asymmetric synthesis thieme-connect.comunigoa.ac.inresearchgate.netunigoa.ac.in. These methods aim to control the formation of the stereogenic centers present in the molecule, particularly at the C-2 position of the piperidine ring and the C-1 position of the hydroxypropyl side chain wikipedia.org.

Chiral pool based synthesis leverages readily available enantiopure natural products or their derivatives as starting materials, transferring their inherent chirality to the target molecule. This approach often involves multi-step syntheses utilizing compounds such as amino acids and sugar-derived materials like mannitol (B672) or glyceraldehyde thieme-connect.comunigoa.ac.inresearchgate.netresearchgate.netacs.orgcore.ac.ukbarc.gov.in.

One of the earliest enantiospecific syntheses of (+)-β-conhydrine was undertaken by Husson and co-workers, demonstrating the utility of a chiral synthon researchgate.net. Other examples include the stereoselective total synthesis of (+)-β-conhydrine from D-mannitol acs.org and a novel stereoselective synthesis of (−)-β-conhydrine from (R)-2,3-O-cyclohexylidine glyceraldehyde, employing Barbier allylation, azide (B81097) nucleophilic substitution, and ring-closing metathesis as key steps researchgate.netresearchgate.net. L-serine has also been utilized as a starting material for the asymmetric synthesis of (+)-α-conhydrine, involving highly diastereoselective chelation-controlled hydride reduction of an amino ketone and Wittig reaction researchgate.net.

Chiral auxiliary mediated synthesis involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a reaction, after which it is removed, leaving the desired enantiomer of the product. This approach is particularly useful for inducing high levels of stereoselectivity thieme-connect.comunigoa.ac.inresearchgate.net.

For instance, the stereoselective synthesis of both (-)-β-conhydrine and (+)-α-conhydrine has been achieved using the commercially available (S,S)-(+)-pseudoephedrine as a chiral auxiliary researchgate.net. This method typically relies on chemo- and diastereoselective addition of Grignard reagents across the C=N bond of α-iminoglyoxylamides derived from the auxiliary, followed by selective monoaddition of organolithium reagents to yield enantioenriched α-amino ketones researchgate.net. Chiral pyrrolidines, such as SAMP/RAMP auxiliaries, have also found application in stereoselective syntheses dokumen.pub.

Catalytic asymmetric synthesis employs chiral catalysts (either organic or metal-based) to induce enantioselectivity in reactions, allowing for the synthesis of chiral molecules from achiral or racemic precursors with high efficiency and atom economy thieme-connect.comunigoa.ac.inresearchgate.netbarc.gov.inthieme-connect.com.

Ruthenium-catalyzed ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the piperidine ring system found in this compound thieme-connect.comresearchgate.netsemanticscholar.orgglobalauthorid.comclockss.orgnih.gov. This reaction facilitates the formation of cyclic structures from acyclic dienes under mild conditions, often with good to excellent chemical yields semanticscholar.orgclockss.org.

Numerous total syntheses of conhydrines have utilized RCM as a key step, particularly with Grubbs' catalysts researchgate.netsemanticscholar.org. For example, the piperidine ring can be conveniently constructed via RCM of dialkenylamines, followed by catalytic hydrogenation core.ac.uk. Jung's group efficiently synthesized (-)-α-conhydrine using their CSI methodology, which included an RCM reaction semanticscholar.org. Another strategy involved a stereoselective chelation-controlled hydride reduction followed by a Grubbs II catalyzed RCM reaction to synthesize (+)-α-conhydrine semanticscholar.orgclockss.org. The high compatibility of RCM with various hydroxyl protecting groups, such as acetals, silyl (B83357) ethers, and benzyl (B1604629) ethers, further enhances its utility in complex natural product synthesis clockss.org.

Palladium(II)-catalyzed aza-Claisen rearrangement is another significant methodology employed in the stereoselective synthesis of this compound, particularly for establishing specific stereogenic centers wikipedia.orgresearchgate.netgla.ac.ukacs.orgthieme-connect.com. This rearrangement is an intramolecular unigoa.ac.inunigoa.ac.in-sigmatropic rearrangement that can create new carbon-carbon or carbon-heteroatom bonds with high stereocontrol.

A novel approach for the stereoselective synthesis of (+)-α-conhydrine and its pyrrolidine (B122466) derivative has been developed using a palladium(II)-catalyzed, MOM-ether-directed aza-Claisen rearrangement and ring-closing metathesis as key steps researchgate.netgla.ac.ukacs.orgthieme-connect.com. The oxygen atom in the δ-ether position can effectively direct the facial coordination of the palladium(II)-catalyst, leading to highly selective rearrangement reactions gla.ac.ukthieme-connect.com. For instance, the use of bis(acetonitrile)palladium(II) chloride as a catalyst in non-coordinating solvents like toluene (B28343) has been shown to yield the anti-compound with high diastereomeric excess, up to 88% gla.ac.ukthieme-connect.com. This method is particularly suited for the formation of anti-1,2-hydroxylamines at later stages of total synthesis thieme-connect.com.

Catalytic Asymmetric Synthesis (Organo- and Metal-Catalysis)

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (SAD) reaction has been a pivotal strategy in the enantioselective synthesis of this compound and its derivatives unigoa.ac.in. This method is particularly effective for introducing chirality into synthetic intermediates. For instance, the enantioselective synthesis of (−)-α-conhydrine has been successfully achieved through synthetic routes that incorporate Sharpless asymmetric dihydroxylation as a key step researchgate.netresearchgate.netcapes.gov.br. In one such approach, the SAD reaction is coupled with the regioselective opening of a cyclic sulfate (B86663) and Wittig olefination to yield the desired (−)-α-conhydrine researchgate.netcapes.gov.brcapes.gov.br.

Furthermore, SAD has been employed in the formal synthesis of this compound and (+)-lentiginosine starting from commercially available (−)-pipecolinic acid researchgate.netresearchgate.net. Research has also explored the impact of protecting groups on the dihydroxylation of terminal olefins within the piperidine ring system, indicating the versatility and adaptability of SAD in this compound synthesis researchgate.netresearchgate.net. The diols produced via SAD from pipecolinic acid can be further transformed into epoxides, completing formal syntheses of (+)-α-conhydrine and (−)-β-conhydrine unigoa.ac.in.

Rhodium(II)-Catalyzed Reactions

Rhodium(II)-catalyzed reactions have emerged as a significant tool in the formal synthesis of this compound, offering stereoselective pathways to complex amino ketone structures. A notable application involves the rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with 2-alkenols researchgate.netokayama-u.ac.jpresearchmap.jp. This reaction initiates with the insertion of an α-imino carbene into the O–H linkage of the alcohol, leading to the formation of a 2-alkenoxy enamide intermediate researchgate.netokayama-u.ac.jpresearchmap.jp. A subsequent thermal researchgate.netresearchgate.net-sigmatropic rearrangement then yields 2-substituted 2-amino ketones in a stereoselective manner researchgate.netokayama-u.ac.jpresearchmap.jp. This methodology has been successfully applied to a formal synthesis of (−)-α-conhydrine researchgate.netokayama-u.ac.jpresearchmap.jp.

Novel Synthetic Routes and Reaction Development

Beyond the aforementioned methods, several novel synthetic routes and reaction developments have contributed to the efficient and stereoselective synthesis of this compound. Ring-closing metathesis (RCM) frequently serves as a key step in constructing the piperidine core of this compound gla.ac.ukresearchgate.netsemanticscholar.orgthieme-connect.com. For example, the synthesis of (+)-α-conhydrine has been achieved using an ether-directed, palladium(II)-catalyzed aza-Claisen rearrangement as the source of stereoselectivity, followed by an RCM reaction to form the piperidine ring gla.ac.uk. Similarly, other syntheses have incorporated RCM after steps like diastereoselective Grignard addition or regioselective epoxide ring-opening semanticscholar.org.

Other notable developments include:

Barbier Allylation and Azide Nucleophilic Substitution : These reactions, combined with RCM, have been utilized in the asymmetric synthesis of piperidine alkaloids like (+)-β-conhydrine, starting from chiral precursors such as (R)-protected glyceraldehyde researchgate.netresearchgate.net.

Wittig Olefination : This reaction is often employed in conjunction with Sharpless asymmetric dihydroxylation and regioselective cyclic sulfate opening in the synthesis of (−)-α-conhydrine researchgate.netresearchgate.netcapes.gov.br.

Chelation-Controlled Hydride Reduction : Highly diastereoselective chelation-controlled hydride reduction of amino ketones to yield anti-amino alcohols has been a key feature in concise stereoselective syntheses of (+)-α-conhydrine researchgate.net.

Organocatalytic α-Aminooxylation : An efficient organocatalytic approach to the enantioselective synthesis of (+)-α-conhydrine has been developed through L-proline-catalyzed α-aminooxylation of aldehydes, followed by an intramolecular cyclization to build the piperidine core researchgate.net.

Gilman Reagent : Regioselective epoxide ring-opening reactions induced by Gilman reagents have been explored in the synthesis of (+)-β-conhydrine rsc.org.

These diverse synthetic strategies underscore the ongoing efforts to develop efficient, stereoselective, and versatile routes to this compound and its stereoisomers.

Molecular Interactions and Pharmacological Target Identification of Conhydrine

In Vitro Mechanistic Studies of Alkaloid-Receptor Interactions

Direct in vitro mechanistic studies focusing solely on conhydrine's interactions with specific pharmacological receptors are not yet extensively detailed in the literature. wikipedia.org However, related piperidine (B6355638) alkaloids from Conium maculatum, such as coniine, are well-established as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to inhibition of the nervous system. wikipedia.orguni.lucharchem.orgnih.gov The presence of the 2-(1-hydroxyalkyl)piperidine motif in this compound, a structural feature shared with other alkaloids exhibiting therapeutic activities (e.g., antiviral or antitumor agents), suggests potential for similar or novel interactions. wikipedia.org this compound has also been identified as a neuromodulating agent, indicating its capacity to influence neurological signaling pathways and modulate immune responses, including T cell cytokine production. cdutcm.edu.cn

Identification and Characterization of Molecular Binding Sites

The identification and characterization of molecular binding sites for this compound have primarily been approached through computational methods rather than direct experimental elucidation of specific pharmacological targets. Studies have explored the nonbonded interaction energies between this compound and other related alkaloids, such as pseudothis compound (B1209237) and N-methylconiine, within simulated systems. These investigations revealed that van der Waals (vdW) interactions predominated over electrostatic interactions, influenced by molecular size which can lead to steric hindrance. wikidata.org

For instance, in one computational system (System S2), interactions between this compound and pseudothis compound exhibited the highest total interaction energies, followed by interactions with N-methylconiine. Total interaction energies between various molecule pairs, including this compound, typically ranged from -15 to -30 kJ/mol, with the exception of the this compound-pseudothis compound pair. wikidata.org

Table 1: Nonbonded Interaction Energies (IE) in a Simulated System wikidata.org

| Molecule Pair | Total Interaction Energy (kJ/mol) | Predominant Interaction Type |

| This compound-Pseudothis compound | Highest (outside -15 to -30 kJ/mol range) | Van der Waals |

| This compound-N-methylconiine | Within -15 to -30 kJ/mol range | Van der Waals |

| Other pairs | Within -15 to -30 kJ/mol range | Van der Waals |

Molecular docking studies have also been employed to predict the binding affinity of this compound and other phytotoxic alkaloids to protein targets, such as the stem cell-based protein 7AZA (an isomerase). easychem.org These computational approaches provide preliminary insights into potential binding interactions, though experimental validation is crucial to confirm these predictions. easychem.org

Enzymatic Modulation and Cellular Pathway Investigations

This compound has been identified as a substrate for enzymatic modulation, specifically in N-methylation reactions. An S-adenosylmethionine methyltransferase enzyme is capable of N-methylating various hemlock alkaloids, including coniine, this compound, and pseudothis compound. nih.govnih.gov Research indicates that this enzyme (referred to as CSAM) exhibits varying efficiencies with different substrates, performing best with pseudothis compound, followed by coniine, and least efficiently with this compound. nih.gov

Beyond direct enzymatic interactions, this compound's broader influence on cellular pathways has been suggested through its classification as a neuromodulating agent. This implies a capacity to modulate neurological signaling pathways, which in turn can influence immune responses and T cell cytokine production. cdutcm.edu.cn Such modulatory effects highlight potential, albeit underexplored, roles in cellular communication and physiological processes.

Computational Modeling of this compound-Target Interactions

Computational modeling plays a significant role in understanding this compound's potential interactions at a molecular level. Advanced computational methods, including Gaussian 05 and Gaussian 09, have been utilized to optimize the geometries of this compound and other hemlock alkaloids at the B3LYP/6-31+g(d) level of theory. wikidata.org

Molecular dynamics simulations are also employed to assess the stability and dynamics of interactions involving this compound. These simulations have been used to calculate nonbonded interaction energies between this compound and other molecules, providing insights into the nature and strength of these intermolecular forces, where van der Waals interactions often dominate. wikidata.org

Furthermore, molecular docking is a key computational technique applied to predict the affinity of this compound for specific biological targets. For example, this compound has been computationally docked to protein targets like the isomerase 7AZA, as part of broader efforts to identify potential drug-like phytotoxic alkaloids with anticancer activity. easychem.org These in silico methods are instrumental in streamlining the initial screening and optimization processes for potential therapeutic agents, laying the groundwork for subsequent experimental validation. easychem.org

Structural Activity Relationship Sar Investigations of Conhydrine

Impact of Stereochemistry on Molecular Recognition and Activity

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. In the case of conhydrine and related piperidine (B6355638) alkaloids, the orientation of substituents on the piperidine ring and the stereocenter in the side chain significantly influences their molecular recognition and biological activity.

Research on the enantiomers of the closely related alkaloid, coniine, provides significant insights into the stereochemical requirements for activity. A study on the biological activity of (+)- and (-)-coniine (B1195747) enantiomers revealed a distinct stereoselective difference in their potencies. The (-)-coniine enantiomer exhibited greater potency in vitro on human fetal nicotinic neuromuscular receptors compared to the (+)-coniine enantiomer. This stereoselectivity was also reflected in their in vivo toxicity, with the (-)-enantiomer having a lower LD50 value in mice, indicating higher toxicity nih.gov.

Table 1: In vivo toxicity of coniine enantiomers

| Enantiomer | LD50 (mg/kg) in mice |

|---|---|

| (-)-coniine | 7.0 |

| (+/-)-coniine | 7.7 |

| (+)-coniine | 12.1 |

Data sourced from a study on the stereoselective potencies and relative toxicities of coniine enantiomers nih.gov.

These findings strongly suggest that the biological targets of these alkaloids, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), possess chiral recognition sites. The three-dimensional structure of the receptor's binding pocket likely accommodates one stereoisomer more favorably than the other, leading to a more stable drug-receptor complex and a more potent biological response. This principle of stereoselectivity is a cornerstone of molecular recognition in pharmacology nih.gov.

Design and Synthesis of this compound Analogues for SAR Studies

To probe the structure-activity relationships (SAR) of this compound, medicinal chemists design and synthesize a variety of analogues. These are molecules that retain the core structure of this compound but have specific modifications at different positions. By systematically altering the structure and observing the effect on biological activity, researchers can identify the key chemical features responsible for its pharmacological effects.

Several synthetic strategies have been developed to create this compound and its analogues. These methods often focus on the stereoselective synthesis of the 2-(1-hydroxyalkyl)piperidine scaffold, which is the core structure of this compound gla.ac.uk. The design of these analogues typically involves modifications to:

The Alkyl Side Chain: The length and branching of the propyl group can be altered to investigate the impact of hydrophobicity and steric bulk on receptor binding.

The Hydroxyl Group: The position and stereochemistry of the hydroxyl group can be changed, or it can be replaced with other functional groups (e.g., an ether or an ester) to understand its role in hydrogen bonding interactions with the target receptor.

A number of synthetic approaches have been employed to generate these analogues, including chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials, and asymmetric synthesis, which creates chiral molecules from achiral precursors researchgate.net.

Table 2: Examples of Synthetic Approaches for this compound and its Analogues

| Synthetic Method | Key Features | Reference |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials to control stereochemistry. | researchgate.net |

| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in the formation of the piperidine ring and the side chain. | researchgate.net |

| Ring-Closing Metathesis | A powerful method for constructing the piperidine ring from acyclic precursors. | gla.ac.uk |

This table summarizes common synthetic strategies employed in the preparation of this compound and its analogues for SAR studies.

The biological evaluation of these synthesized analogues provides valuable data for constructing SAR models. For instance, comparing the activity of an analogue lacking the hydroxyl group to that of this compound can directly elucidate the importance of this functional group for receptor interaction. Similarly, comparing analogues with different alkyl chain lengths can reveal the optimal size and shape for fitting into the receptor's binding pocket. These studies are essential for the rational design of new molecules with potentially enhanced potency or selectivity.

Correlation of Structural Features with Specific Molecular Interactions

The biological activity of this compound is a direct result of its molecular interactions with specific biological targets, primarily believed to be nicotinic acetylcholine receptors (nAChRs) nih.gov. The structural features of the this compound molecule, particularly the piperidine ring, the hydroxylated propyl side chain, and their stereochemical arrangement, are crucial for these interactions.

The piperidine ring serves as the basic scaffold of the molecule. The nitrogen atom within this ring is typically protonated at physiological pH, carrying a positive charge. This positive charge is thought to be a key feature for the initial electrostatic interaction with a negatively charged region of the nAChR binding site, likely an anionic amino acid residue nih.gov. This interaction helps to orient the ligand within the binding pocket.

The hydroxyl group on the propyl side chain is a critical feature for establishing specific hydrogen bonding interactions. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form a hydrogen bond with a corresponding donor or acceptor group on an amino acid residue within the receptor's binding site researchgate.net. This specific hydrogen bond can significantly increase the binding affinity and selectivity of the molecule for its target. The stereochemistry of the hydroxyl group is paramount, as an incorrect orientation may prevent the formation of this crucial hydrogen bond.

Table 3: Correlation of this compound's Structural Features with Molecular Interactions

| Structural Feature | Type of Interaction | Putative Interacting Partner in Receptor |

|---|---|---|

| Protonated Piperidine Nitrogen | Electrostatic Interaction | Anionic amino acid residue (e.g., Aspartate, Glutamate) |

| Propyl Side Chain | Hydrophobic Interaction | Hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine) |

| Hydroxyl Group | Hydrogen Bonding | Hydrogen bond donor/acceptor amino acid residue (e.g., Serine, Threonine, Tyrosine) |

This table outlines the likely molecular interactions between the key structural features of this compound and its biological target.

In essence, the molecular recognition of this compound by its receptor is a multifactorial process involving a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. The specific three-dimensional arrangement of these interacting groups, dictated by the molecule's stereochemistry, determines the strength and specificity of the binding, and consequently, its biological activity.

Advanced Analytical Methodologies in Conhydrine Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are indispensable for analyzing complex matrices containing alkaloids like conhydrine due to their excellent separation capabilities pageplace.de. These techniques enable the isolation and precise measurement of this compound in research samples.

GC-MS is a widely used technique for the analysis of this compound and other alkaloids, particularly in plant extracts researchgate.netchemijournal.comchemijournal.comscholars.directresearchgate.net. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Detailed Research Findings:

In a study investigating the phytochemical constituents of Costus afer crude stem juice, this compound was detected with a percentage peak area of 0.515% and a retention time of 6.616 minutes researchgate.net. The GC-MS analysis identified 30 compounds in the juice, with this compound being one of the minor constituents researchgate.net.

GC-MS has also been employed to determine bioactive components in methanolic and aqueous extracts of the edible mushroom Pleurotus eryngii, where this compound was identified as a prevailing alkaloid chemijournal.comchemijournal.com.

For the analysis of hemlock alkaloids in Sarracenia species, a sensitive GC-MS method was developed researchgate.net. This compound was also present in poison hemlock used as a reference material for GC-MS analysis, with its spectrum matching database entries scholars.directsemanticscholar.org.

Table 1: Example GC-MS Detection Data for this compound

| Sample Source | Retention Time (min) | Peak Area (%) | Reference |

| Costus afer stem juice | 6.616 | 0.515 | researchgate.net |

| Pleurotus eryngii (methanolic extract) | Not specified | Not specified | chemijournal.com |

| Pleurotus eryngii (aqueous extract) | Not specified | Not specified | chemijournal.com |

LC-MS is a powerful technique for the analysis of this compound, particularly when high-resolution and accurate mass measurements are required acs.orgnih.govwits.ac.za. It is suitable for compounds that may be less volatile or thermally labile than those typically analyzed by GC-MS.

Detailed Research Findings:

High-resolution electrospray ionization mass spectrometry (HRESIMS2) coupled with an UltiMate 3000 HPLC System (LC-MS) has been used for the analysis of conium alkaloids, including this compound, in reaction solutions acs.orgnih.gov. The chromatography was performed on a Kinetex C18 column, using a gradient program with water and acetonitrile (B52724) (both containing 0.1% formic acid) as mobile phases acs.orgnih.gov.

LC-MS studies have been instrumental in identifying key molecules like this compound, coniceine, coniine, pseudothis compound (B1209237), and N-methylconiine in Conium maculatum formulations homoeopathicjournal.comresearchgate.net. For unambiguous assignment, full MS/MS fragmentation analysis is often performed wits.ac.za.

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis in Plants

Mass Spectrometry Imaging (MSI) allows for the visualization of the spatial distribution of various biochemicals, including alkaloids like this compound, within plant tissues acs.orgnih.govnih.govmdpi.com. This technique provides both spatial and quantitative information about analytes mdpi.comresearchgate.net.

Detailed Research Findings:

MSI, particularly MALDI-MSI, has been utilized to study the localization and distribution of conium alkaloids in Conium maculatum acs.orgnih.govnih.gov.

Due to their relatively high vapor pressure and volatility, hemlock alkaloids such as coniine, this compound, and conhydrinone (B1619923) can be challenging for direct MALDI-MSI analysis, as delocalization in the sample can occur acs.orgnih.govnih.govresearchgate.netresearchgate.net. This delocalization can happen even with atmospheric pressure ion sources acs.orgnih.govnih.govresearchgate.net.

On-tissue chemical derivatization is a crucial strategy to overcome limitations in MSI, such as low detection sensitivity, poor ionization efficiency, and high background interference, especially for low molecular weight and volatile compounds acs.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net.

Detailed Research Findings:

Chemical on-tissue derivatization of plant alkaloids with coniferyl aldehyde (CA) has proven suitable for subsequent MALDI-MSI analysis of hemlock alkaloids acs.orgnih.govnih.govresearchgate.netresearchgate.net. This strategy significantly improves the detection of compounds like this compound acs.org.

The derivatization process changes the physicochemical characteristics of target molecules, such as improving their stability or ionizability, and reducing volatility, thereby preventing delocalization acs.orgnih.govresearchgate.net. Amines, like those found in this compound, are functional groups that can be conveniently used for structural modifications due to their high basicity and nucleophilicity at higher pH acs.orgnih.gov.

After derivatization with CA, this compound and conhydrinone showed significantly improved detection acs.org. MSI analysis following on-tissue derivatization revealed that even chemically closely related hemlock alkaloids are discretely distributed in different plant tissues acs.orgnih.govnih.govresearchgate.net. For instance, this compound (detected at m/z 128.1435) was found to be amenable to analysis after derivatization, whereas direct analysis was problematic due to delocalization acs.org.

Computational Methods for Molecular Characterization

Computational methods play a significant role in characterizing the molecular properties of this compound, offering insights into its structure and energy dynamics homoeopathicjournal.comresearchgate.net.

Geometry optimization is a computational chemistry process aimed at finding the most stable arrangement of atoms in a molecule, where the net inter-atomic force on each atom is close to zero, representing a stationary point on the potential energy surface wikipedia.org. This process is crucial for understanding the physical significance of a molecule's structure wikipedia.org.

Detailed Research Findings:

Computational methods, such as those employing Gaussian 05 and Gaussian 09 software packages, have been used to draw and optimize the geometries of molecules like this compound homoeopathicjournal.comresearchgate.netualberta.ca.

The optimized geometry of this compound has been obtained using the B3LYP/6-31+g(d) level of theory homoeopathicjournal.comresearchgate.net.

Partial charges for this compound can be obtained using methods like the restrained electrostatic potential (RESP) charge derivation method within software like AMBER 14 homoeopathicjournal.comresearchgate.net.

Molecular simulations are used to assess energy distribution within systems containing this compound homoeopathicjournal.comresearchgate.net. These simulations can compare total interaction energy and average hydrogen bonds between different species homoeopathicjournal.com. For example, studies have shown that this compound exhibits higher interaction energy compared to other related alkaloids researchgate.net.

Table 2: Computational Parameters for this compound Geometry Optimization

| Parameter | Value / Method | Reference |

| Software Used | Gaussian 05, Gaussian 09 | homoeopathicjournal.comresearchgate.net |

| Level of Theory | B3LYP/6-31+g(d) | homoeopathicjournal.comresearchgate.net |

| Charge Derivation Method | Restrained Electrostatic Potential (RESP) in AMBER 14 | homoeopathicjournal.comresearchgate.net |

Partial Charge Derivation and Molecular Dynamics Simulations

Advanced analytical methodologies, particularly partial charge derivation and molecular dynamics (MD) simulations, play a crucial role in elucidating the intricate physico-chemical properties and energy dynamics of chemical compounds like this compound. These computational approaches enable researchers to gain insights into molecular behavior, interactions, and conformational landscapes at an atomic level, which are often challenging to observe experimentally.

Recent research has employed these sophisticated techniques to investigate this compound (COH) and related alkaloids, including coniceine (COC), coniine (COI), pseudothis compound (PSE), and N-methylconniine (NME) wikidata.orgnih.gov. The primary objective of such studies is to characterize the energy distribution and interaction profiles within molecular systems, providing a deeper understanding of their fundamental properties wikidata.org.

Methodological Approach

For geometry optimization of these molecules, computational methods utilizing Gaussian 05 and Gaussian 09 software packages were employed wikidata.orgnih.gov. The optimized geometries were obtained at the B3LYP/6-31+g(d) level of theory wikidata.org. Following geometry optimization, partial charges for the molecules were derived using the restrained electrostatic potential (RESP) charge derivation method, as implemented within the AMBER 14 software suite wikidata.org. To generate the necessary force field parameters for the subsequent molecular dynamics simulations, the generalized amber force field (GAFF) parameters functional form was utilized via the ANTECHAMBER module of AMBER 14 wikidata.org.

The computational parameters employed in these studies are summarized in the table below:

| Parameter/Software | Description |

| Geometry Optimization | |

| Software | Gaussian 05, Gaussian 09 wikidata.org |

| Level of Theory | B3LYP/6-31+g(d) wikidata.org |

| Partial Charge Derivation | |

| Method | Restrained Electrostatic Potential (RESP) wikidata.org |

| Software | AMBER 14 wikidata.org |

| Force Field Parameters | |

| Force Field | Generalized Amber Force Field (GAFF) wikidata.org |

| Module | ANTECHAMBER (AMBER 14) wikidata.org |

Detailed Research Findings

Molecular dynamics simulations were conducted to assess various interaction energies within the systems containing these alkaloids. Specifically, nonbonded interaction energies, encompassing both electrostatic and van der Waals (vdW) interactions, were analyzed wikidata.org. Findings indicated that the total interaction energies between different molecule pairs generally ranged from -15 to -30 kJ/mol, with the this compound-pseudothis compound (COH-PSE) pair being an exception that exhibited higher interaction energies wikidata.org. A notable observation was the predominance of van der Waals interactions over electrostatic interactions, which was attributed to the molecular size of the compounds leading to steric hindrance that reduced electrostatic effects wikidata.org.

Spatial Distribution Function (SDF) plots were utilized to visualize the average density distribution of molecules around central reference molecules within the simulated systems wikidata.org. In one system (System S1), this compound (COH) demonstrated a central attraction of electron clouds, leading to closer and more uniform interactions wikidata.org. Conversely, in a different system (System S2), which incorporated external energy and dilution, the electron densities around molecules, including this compound, were observed to be looser and more spread out, suggesting a more effective dispersion of the electron cloud under these conditions wikidata.org. These detailed computational analyses provide valuable insights into the intermolecular forces governing the behavior of this compound and its related alkaloids in various environments.

Chemical Ecology and Phytochemistry of Conhydrine

Role of Conhydrine as a Specialized Plant Metabolite

This compound is identified as a poisonous alkaloid, an oxygenated derivative found in poison hemlock (Conium maculatum) in relatively small quantities wikipedia.org. It is classified as a piperidine (B6355638) alkaloid, characterized by a six-membered saturated heterocyclic ring easychem.orgresearchgate.net. Specialized metabolites, also known as secondary metabolites, are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, these compounds often mediate ecological interactions, serving crucial functions such as defense against herbivores and pathogens, or acting as attractants for pollinators and seed dispersers acs.orgresearchgate.net.

Hypothesized Ecological Functions (e.g., Plant Defense Mechanisms)

Alkaloids, including this compound, are widely recognized for their potent biological activities, particularly on higher animals, and are consequently considered significant plant defense compounds acs.orgresearchgate.net. The poisonous nature of this compound contributes to the toxicity of plants like poison hemlock, which is known for its detrimental effects on mammals wikipedia.orgfrontiersin.org. Ingestion of Conium maculatum can lead to severe neurological symptoms, including ataxia, tremor, and convulsions, affecting the central nervous system nih.gov. This neurotoxic effect serves as a deterrent against herbivory, protecting the plant from being consumed by animals.

While the precise ecological roles of all hemlock alkaloids, including this compound, are still under investigation, it is hypothesized that they function as deterrents or paralyzing agents against insects nih.govnih.gov. Conversely, some theories suggest these compounds might also play a role in attracting certain insects nih.gov. An intriguing example is observed in carnivorous pitcher plants of the genus Sarracenia, which contain coniine and other hemlock alkaloids. The combination of attracting and paralyzing effects could be advantageous for these insectivorous plants nih.gov. Therefore, this compound's presence strongly implies a defensive role, contributing to the plant's survival strategy in its ecosystem.

Comparative Phytochemical Profiling in Alkaloid-Producing Plants

Phytochemical profiling of alkaloid-producing plants reveals that this compound is not exclusively found in Conium maculatum. It is a component of a suite of piperidine alkaloids, which typically includes coniine, γ-coniceine, N-methylconiine, pseudothis compound (B1209237), and conhydrinone (B1619923) nih.govsemanticscholar.org. Remarkably, these "hemlock alkaloids" have been identified in taxonomically distant plant genera, such as Aloe (family Asphodelaceae) and Sarracenia (family Sarraceniaceae), in addition to Conium maculatum (family Apiaceae) acs.orgnih.govsemanticscholar.orgscholars.direct.

Studies on various Aloe species have reported the presence of this compound alongside coniine and γ-coniceine. For instance, Aloe descoingsii, Aloe gariepensis, Aloe globuligemma, Aloe krapholiana, and Aloe ortholopha have been documented to contain this compound semanticscholar.org. However, the alkaloid content and profile can exhibit significant variability depending on factors such as the plant population, environmental conditions (weather, location), season, and the age and size of the plant scholars.direct. For example, some in vitro studies on Aloe gariepensis and Aloe globuligemma did not detect this compound, contrasting with previous reports of its presence in their leaves scholars.direct. This highlights the dynamic nature of secondary metabolite production in response to various internal and external factors.

Conium maculatum is generally known for its high content and diversity of piperidine alkaloids compared to some Aloe species scholars.direct. Advanced techniques like mass spectrometry imaging have further elucidated that even chemically similar hemlock alkaloids are discretely distributed within different tissues of C. maculatum, suggesting specialized roles or accumulation patterns within the plant acs.orgnih.gov.

Table 1: Occurrence of this compound and Other Hemlock Alkaloids in Selected Plant Species

| Plant Species | This compound | Coniine | γ-Coniceine | N-Methylconiine | Pseudothis compound | Conhydrinone |

| Conium maculatum (Poison Hemlock) | Yes wikipedia.orgnih.govscholars.direct | Yes nih.gov | Yes nih.gov | Yes nih.gov | Yes nih.gov | Yes nih.gov |

| Aloe ballyii | Not explicitly reported | Not explicitly reported | Yes semanticscholar.org | Not explicitly reported | Not explicitly reported | Yes semanticscholar.org |

| Aloe deltoideodonta | Not explicitly reported | Not explicitly reported | Yes semanticscholar.org | Not explicitly reported | Trace semanticscholar.org | Not explicitly reported |

| Aloe descoingsii | Yes semanticscholar.org | Yes semanticscholar.org | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |

| Aloe gariepensis | Yes semanticscholar.org, but absent in some in vitro studies scholars.direct | Yes (roots in in vitro study) scholars.direct | Yes semanticscholar.org | Yes (roots in in vitro study) scholars.direct | Not explicitly reported | Not explicitly reported |

| Aloe globuligemma | Yes semanticscholar.org, but absent in some in vitro studies scholars.direct | Yes semanticscholar.org, Yes (leaves in in vitro study) scholars.direct | Yes (leaves in in vitro study) scholars.direct | Yes (leaves & roots in in vitro study) scholars.direct | Not explicitly reported | Not explicitly reported |

| Aloe gracilicaulis | Not explicitly reported | Not explicitly reported | Yes semanticscholar.org | Not explicitly reported | Not explicitly reported | Not explicitly reported |

| Aloe ibitiensis | Not explicitly reported | Not explicitly reported | Yes semanticscholar.org | Not explicitly reported | Not explicitly reported | Not explicitly reported |

| Aloe krapholiana | Yes semanticscholar.org | Yes semanticscholar.org | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |

| Aloe ortholopha | Yes semanticscholar.org | Yes semanticscholar.org | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |

| Aloe viguieri | Not explicitly reported | Yes (leaves & roots in in vitro study) scholars.direct | Yes (leaves in in vitro study) scholars.direct | Yes (leaves in in vitro study) scholars.direct | Not explicitly reported | Not explicitly reported |

| Sarracenia spp. (Pitcher Plants) | Yes acs.orgnih.gov | Yes acs.orgnih.gov | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |

Conhydrine As a Synthetic Precursor in Organic Chemistry Research

Utilization in the Synthesis of Other Complex Natural Products

Conhydrine's structural motif, a 2-(1-hydroxyalkyl)piperidine, is a common feature in numerous biologically active natural products. The development of synthetic routes to this compound often yields strategies applicable to the broader class of piperidine (B6355638) alkaloids and other complex natural products wikipedia.orgnih.govwikipedia.orgwikipedia.org.

A key strategy frequently employed in the total synthesis of conhydrines and related alkaloids is the ring-closing metathesis (RCM) reaction. This powerful method efficiently constructs the piperidine core under mild conditions, simultaneously generating a double bond at a specific position, which can then be further elaborated wikipedia.orgnih.gov. For instance, Couty and co-workers described the total synthesis of (-)-β-conhydrine starting from Weinreb amide, utilizing RCM as a pivotal step nih.gov. Gálvez, Villegas, and their collaborators also reported the total synthesis of (+)-β-conhydrine, featuring a regioselective epoxide ring-opening followed by an RCM reaction nih.gov.

Beyond RCM, other sophisticated methods contribute to the synthesis of this compound and structurally related natural products:

The total synthesis of (+)-α-conhydrine has been achieved through an ether-directed, palladium(II)-catalyzed aza-Claisen rearrangement, followed by a ring-closing metathesis to form the piperidine core wikipedia.org.

A diastereodivergent route involving dynamic crystallization of α-bromo-α'-sulfinyl ketones has facilitated the total synthesis of conhydrines, enabling access to both α-conhydrine and β-conhydrine wikidata.org. This approach demonstrated that reduction of specific diastereomers could yield anti- or syn-bromohydrins, which were then converted to the respective this compound isomers wikidata.org.

Asymmetric syntheses of (−)-α-conhydrine have been accomplished using key steps such as Sharpless asymmetric dihydroxylation and regioselective opening of cyclic sulfates nih.govwikipedia.orgbmrb.ionih.gov.

The synthesis of (+)-β-conhydrine has been developed from (R)-protected glyceraldehyde, incorporating Barbier allylation, azide (B81097) nucleophilic substitution, and ring-closing metathesis nih.govwikipedia.org.

These synthetic endeavors not only provide access to this compound but also advance the toolkit for synthesizing diverse nitrogen-containing natural products, including indolizidine and quinolizidine (B1214090) derivatives nih.govnih.gov.

Development of Novel Heterocyclic Scaffolds

The piperidine ring system, a fundamental component of this compound, is a ubiquitous heterocyclic scaffold in organic and medicinal chemistry fishersci.finih.gov. Research into this compound synthesis directly contributes to the methodologies for constructing a wide array of nitrogen-containing heterocycles.

The efficiency of ring-closing metathesis (RCM) in forming the piperidine ring is a notable contribution, allowing for the creation of complex cyclic structures from simpler acyclic precursors nih.gov. This mild and high-yielding reaction (up to 100% yield in some cases) is a cornerstone for synthesizing various heterocyclic scaffolds beyond just piperidines nih.gov.

Furthermore, the exploration of this compound's synthesis has led to the development and application of other versatile synthetic tools:

Chiral 1,3-oxazines have been utilized as chiral building blocks for the stereoselective synthesis of various nitrogen heterocycles, including those structurally related to this compound nih.gov.

The development of methodologies to access novel enantioenriched cyclic and heterocyclic chiral boronates, which are valuable building blocks in medicinal chemistry, has been exemplified by the synthesis of an azepane derivative of β-conhydrine through palladium-catalyzed enantioselective borylative migration iiab.me. This highlights how synthetic efforts towards specific natural products can inspire broader advancements in scaffold construction.

Exploration in Medicinal Chemistry Research as a Chiral Building Block

This compound, with its distinct vicinal chiral hydroxy and amino functionalities, serves as a significant chiral building block in organic synthesis, particularly for medicinal chemistry research fishersci.fi. The pharmaceutical industry's increasing demand for enantioenriched compounds necessitates the development of efficient asymmetric synthetic strategies nih.gov.

The ability to access all four stereoisomers of this compound is a crucial research objective, as different stereoisomers can exhibit vastly different biological and pharmacological activities, enabling detailed structure-activity relationship (SAR) studies wikipedia.org. Various asymmetric synthesis methods have been developed for this purpose, including:

Chiral Pool Methods: Utilizing readily available chiral starting materials such as L-serine or (S,S)-tartaric acid to direct stereochemistry nih.govwikipedia.org. For example, the first enantiospecific synthesis of (+)-conhydrine was achieved via partial ring opening of a 6,8-dioxabicyclo[3.2.1]-octane skeleton derived from (S,S)-tartaric acid nih.govwikipedia.org.

Chiral Auxiliary-Mediated Synthesis: Employing external chiral molecules to induce stereoselectivity in reaction pathways dsmz.defishersci.cafishersci.fi.

Catalysis Approaches (Organo and Metal Catalysis): These methods are particularly attractive for their efficiency and atom economy, allowing for the synthesis of homochiral compounds from achiral starting materials dsmz.defishersci.cafishersci.finih.gov.

L-proline-catalyzed α-aminooxylation of aldehydes has been successfully applied to the enantioselective synthesis of (+)-α-conhydrine nih.gov.

Ruthenium-catalyzed asymmetric hydrogenation has enabled the practical catalytic asymmetric synthesis of all four isomers of this compound with high enantioselectivities (up to 99.9% ee with 99:1 cis-selectivities), demonstrating its utility in precisely controlling the stereochemical outcome nih.gov.

The 2-(1-hydroxyalkyl)piperidine motif present in this compound is found in numerous alkaloids exhibiting important therapeutic activities, such as antiviral and antitumor properties wikipedia.orgfishersci.finih.govnih.gov. Therefore, the synthetic strategies developed for this compound contribute to the broader endeavor of designing and synthesizing novel chiral drug candidates and their analogues for various therapeutic applications.

Table 1: Selected Synthetic Approaches to this compound Isomers

| This compound Isomer | Key Synthetic Strategy | Starting Material / Key Reagent | Reported Yield / Selectivity | Source |

| (+)-α-Conhydrine | Palladium(II)-catalyzed aza-Claisen rearrangement, RCM | N/A | N/A | wikipedia.org |

| (+)-α-Conhydrine | L-proline-catalyzed α-aminooxylation of aldehydes | Aldehydes | 98% ee | nih.gov |

| (-)-α-Conhydrine | Sharpless asymmetric dihydroxylation, epoxide opening | Propargyl alcohol | 20% overall yield | nih.gov |

| (+)-β-Conhydrine | Barbier allylation, azide nucleophilic substitution, RCM | (R)-protected glyceraldehyde | N/A | nih.gov |

| (-)-β-Conhydrine | RCM from Weinreb amide | Weinreb amide | N/A | nih.gov |

| All isomers | Ruthenium-catalyzed asymmetric hydrogenation | Racemic α-amino cyclic ketones | Up to 99.9% ee, 99:1 cis | nih.gov |

Advanced Research Perspectives on Conhydrine

Unexplored Biosynthetic Enzyme Characterization

The biosynthesis of piperidine (B6355638) alkaloids in C. maculatum, including the parent compound coniine, is understood to originate from a polyketide pathway rather than from lysine, which is a more common precursor for this class of alkaloids. nih.govmdpi.comresearchgate.net The pathway is believed to commence with a polyketide synthase that catalyzes the formation of a carbon backbone, followed by a transamination reaction incorporating nitrogen from L-alanine and subsequent cyclization to form γ-coniceine, a key intermediate. mdpi.comresearchgate.net However, the specific enzymes that catalyze the later steps of hydroxylation to form conhydrine and its isomers remain uncharacterized.

Future research should focus on the identification and functional characterization of the enzymes responsible for the regio- and stereospecific hydroxylation of the propyl side chain of a coniine precursor. Key research questions include:

What class of enzymes (e.g., cytochrome P450 monooxygenases, dioxygenases) is responsible for the introduction of the hydroxyl group?

How is the specific stereochemistry of the different this compound isomers ((+)-α-conhydrine, (-)-β-conhydrine, etc.) controlled at the enzymatic level?

What are the substrate specificities and kinetic parameters of these enzymes?

Characterizing these enzymes would not only fill a significant gap in our understanding of alkaloid biosynthesis but could also provide valuable biocatalysts for the synthesis of hydroxylated piperidine derivatives.

| Research Target | Potential Enzyme Class | Key Scientific Question |

| Hydroxylation of coniine precursor | Cytochrome P450 monooxygenases, Dioxygenases | What is the mechanism of regio- and stereospecific hydroxylation? |

| Stereochemical control | Isomerase, specific hydroxylases | How are the distinct stereoisomers of this compound produced? |

| Substrate utilization | - | What are the natural substrates and kinetic properties of the biosynthetic enzymes? |

Deeper Elucidation of Stereoisomer-Specific Molecular Interactions

Isomerism plays a critical role in the biological activity of molecules, as different spatial arrangements of atoms can lead to vastly different interactions with biological targets. solubilityofthings.com While the toxicity of this compound is established, the specific molecular interactions of its different stereoisomers are not well understood. For the related alkaloid coniine, studies have shown a stereoselective difference in the potencies of its enantiomers, with (-)-coniine (B1195747) exhibiting greater biological activity both in vitro and in vivo compared to (+)-coniine. nih.govresearchgate.net This suggests that the stereochemistry of the 2-propylpiperidine (B147437) core is a key determinant of its interaction with receptors, such as the nicotinic acetylcholine (B1216132) receptor. nih.gov

A deeper investigation into the stereoisomer-specific interactions of this compound is warranted. This research should aim to:

Determine the binding affinities and modes of interaction of each this compound stereoisomer with relevant biological targets.

Utilize computational modeling and structural biology techniques to visualize and understand these interactions at the atomic level.

Investigate how the position and stereochemistry of the hydroxyl group in this compound isomers influence their pharmacokinetic and pharmacodynamic profiles.

Understanding these stereoisomer-specific interactions is crucial for a complete picture of this compound's biological effects and for any potential future applications of its derivatives.

| Coniine Enantiomer | Relative In Vitro Potency | In Vivo Lethality (LD50 in mice, mg/kg) |

| (-)-coniine | > (+/-)-coniine > (+)-coniine | 7.0 |

| (+/-)-coniine | - | 7.7 |

| (+)-coniine | < (+/-)-coniine < (-)-coniine | 12.1 |

Data adapted from studies on coniine enantiomers, highlighting the importance of stereochemistry in biological activity. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Plant-Alkaloid Systems

The advent of high-throughput "omics" technologies offers a powerful approach to unraveling the complexities of plant specialized metabolism. nih.govfrontiersin.orgwur.nlillinois.edursc.org Integrating genomics, transcriptomics, proteomics, and metabolomics data can provide a holistic view of the biosynthesis, regulation, and ecological roles of alkaloids like this compound in C. maculatum. nih.govfrontiersin.orgwur.nlillinois.edursc.org

A multi-omics approach to studying the C. maculatum-alkaloid system could involve:

Genomics: Sequencing the genome of C. maculatum to identify biosynthetic gene clusters that may encode the enzymes of the this compound pathway. nih.govwur.nl

Transcriptomics: Analyzing gene expression patterns across different tissues and developmental stages to identify genes that are co-expressed with known alkaloid biosynthetic genes. nih.govwur.nl

Proteomics: Identifying and quantifying the proteins present in specific tissues to correlate enzyme abundance with alkaloid production. frontiersin.org

Metabolomics: Profiling the spatial and temporal distribution of this compound, its isomers, and related metabolites within the plant to understand their physiological and ecological functions. nih.govwur.nlfu-berlin.defu-berlin.de

By integrating these datasets, researchers can build comprehensive models of the metabolic networks governing this compound biosynthesis and its regulation, providing a deeper understanding of this plant-alkaloid system. nih.govwur.nlillinois.edu

| Omics Approach | Objective | Potential Outcome for this compound Research |

| Genomics | Identify biosynthetic genes | Discovery of the complete genetic blueprint for this compound biosynthesis. |

| Transcriptomics | Analyze gene expression | Identification of regulatory genes and transcription factors controlling the pathway. |

| Proteomics | Quantify protein levels | Correlation of enzyme presence with this compound accumulation in different plant tissues. |

| Metabolomics | Profile metabolite distribution | Mapping the localization of this compound and its isomers within the plant. |

Development of Sustainable and Efficient Asymmetric Synthetic Routes

The synthesis of piperidine alkaloids, including this compound, has been a subject of interest in organic chemistry. Various asymmetric synthetic strategies have been developed to access different stereoisomers of this compound. nih.govresearchgate.nettandfonline.comacs.orgresearchgate.net These methods often employ chiral starting materials, chiral auxiliaries, or catalytic asymmetric reactions. researchgate.netresearchgate.net

Future research in this area should focus on the development of more sustainable and efficient asymmetric synthetic routes. This includes:

Green Chemistry Approaches: Utilizing environmentally benign solvents (such as water), reducing the number of synthetic steps, and improving atom economy. rsc.org

Organocatalysis: Employing small organic molecules as catalysts to promote enantioselective transformations, avoiding the use of heavy metals. nih.gov

Biocatalysis: Harnessing the power of enzymes, either isolated or in whole-cell systems, to perform highly selective and efficient synthetic steps.

The development of such routes would not only provide more accessible and environmentally friendly ways to produce this compound and its analogs for research purposes but also contribute to the broader field of sustainable organic synthesis.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Green Asymmetric Synthesis | Use of aqueous media, recyclable catalysts. | Reduced environmental impact, potential for process simplification. rsc.org |

| Organocatalytic Domino Reactions | Multi-component reactions, cascade sequences. | Increased efficiency, reduced waste generation. nih.gov |

| Enantioselective Catalysis | High stereocontrol. | Access to specific stereoisomers of this compound with high purity. rsc.orgnih.gov |

Expanding the Chemical Space of this compound-Based Molecules for Mechanistic Probes

Molecular probes are essential tools for dissecting biological processes. nih.govnih.gov The development of this compound-based molecules as mechanistic probes could open new avenues for studying the biological targets and pathways affected by this alkaloid. By modifying the structure of this compound, it is possible to create a range of new molecules with tailored properties. rsc.org

Strategies for expanding the chemical space of this compound-based molecules include:

Analogue Synthesis: Systematically modifying the piperidine ring, the propyl side chain, and the hydroxyl group to explore structure-activity relationships. researchgate.netpsu.edu

Introduction of Reporter Groups: Incorporating fluorescent tags, radioactive isotopes, or affinity labels to enable visualization and identification of binding partners.

Development of Photoaffinity Probes: Designing molecules that can be activated by light to form a covalent bond with their biological target, facilitating its isolation and identification.

The creation of a library of this compound-based molecular probes would be invaluable for elucidating its mechanism of action and for identifying new biological targets for piperidine alkaloids.

| Probe Type | Modification Strategy | Application |

| Fluorescent Probe | Covalent attachment of a fluorophore | Visualization of subcellular localization and target binding. |

| Radiolabeled Probe | Incorporation of a radioactive isotope (e.g., 3H, 14C) | Quantitative binding assays and in vivo imaging. |

| Affinity-Based Probe | Introduction of a reactive group (e.g., biotin) | Pull-down assays for target identification. |

Q & A

Q. What are the standard protocols for isolating conhydrine from Conium maculatum L., and how do researchers validate its purity?

Isolation typically involves solvent extraction (ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Validation requires:

- Spectroscopic characterization : NMR (¹H, ¹³C) and mass spectrometry to confirm molecular structure .

- Chiral resolution : Polarimetry or chiral HPLC to distinguish between this compound’s four stereoisomers .

- Purity assessment : Melting point analysis and TLC/HPLC retention indices compared to synthetic standards .

Q. How do researchers resolve contradictions in this compound’s reported toxicity data across studies?

Methodological steps include:

- Comparative assay design : Replicate experiments using identical cell lines (e.g., HEK293 or HepG2) and standardized dosing protocols .

- Meta-analysis : Systematically review literature to identify variables like extraction methods or solvent residues that may influence toxicity .

- Mechanistic studies : Use molecular docking or enzyme inhibition assays to clarify this compound’s interaction with biological targets (e.g., acetylcholinesterase) .

Q. What are the key challenges in characterizing this compound’s stereoisomers, and how are they addressed?

Challenges include overlapping NMR signals and low natural abundance. Solutions involve:

- Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to enhance spectroscopic differentiation .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra for stereochemical assignments .

Advanced Research Questions

Q. What asymmetric synthesis strategies are most effective for producing enantiopure this compound, and how are their efficiencies quantified?

Three methodologies dominate:

Q. How can researchers design assays to study this compound’s biological activity while mitigating its cytotoxicity?

- Dose optimization : Conduct preliminary MTT assays to determine IC50 values and subtoxic concentrations .

- Prodrug strategies : Synthesize acylated or PEGylated derivatives to reduce acute toxicity while retaining activity .

- Pathway-specific models : Use CRISPR-engineered cell lines to isolate this compound’s effects on specific pathways (e.g., apoptosis vs. oxidative stress) .